molecular formula C19H19N3OS B2581732 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea CAS No. 1421449-60-6

1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea

Cat. No.: B2581732
CAS No.: 1421449-60-6
M. Wt: 337.44
InChI Key: VNSUJNWEKWULPC-UHFFFAOYSA-N
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Description

1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is a synthetic organic compound with potential pharmacological activity. It belongs to the class of urea derivatives and features a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a phenethyl group, a benzyl group, and a thiazole moiety, making it a unique and versatile molecule in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Thiazoles, the core structure of this compound, are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea in laboratory settings are not yet fully known. Thiazoles are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models are not yet fully known. Thiazoles are known to have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiazoles are known to interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazoles are known to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Thiazoles are known to be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea typically involves the reaction of 3-(thiazol-2-yl)benzylamine with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenethyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .

Scientific Research Applications

1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Comparison with Similar Compounds

  • 1-Phenethyl-3-(3-(thiazol-2-yl)phenyl)urea
  • 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea
  • 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)thiourea

Comparison: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is unique due to its specific substitution pattern and the presence of both phenethyl and benzyl groups. This structural arrangement may confer distinct biological activities and pharmacokinetic properties compared to its analogs. For example, the presence of the thiazole ring in different positions can significantly affect the compound’s binding affinity to its molecular targets .

Biological Activity

1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is a synthetic organic compound characterized by its unique structure, which combines a phenethyl group, a thiazole ring, and a urea moiety. This compound has garnered significant interest due to its potential biological activities, particularly in pharmacology. The molecular formula is C17_{17}H18_{18}N2_2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Synthesis

The synthesis of this compound typically involves the reaction of phenethylamine with isocyanates or urea derivatives under controlled conditions. The general reaction can be summarized as follows:

Phenethylamine+Isocyanate1 Phenethyl 3 thiazol 2 yl benzylurea\text{Phenethylamine}+\text{Isocyanate}\rightarrow \text{1 Phenethyl 3 thiazol 2 yl benzyl}\text{urea}

Specific conditions such as temperature, solvent choice, and catalysts may vary depending on the desired yield and purity of the final product.

Biological Activity Overview

Preliminary studies have indicated that compounds containing thiazole rings often exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The biological activity of this compound is being explored in several pharmacological contexts:

  • Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial strains. For example, derivatives similar to this compound have been reported to inhibit urease, an enzyme crucial for certain pathogenic bacteria .
  • Hepatoprotective Properties : Research has suggested that thiazole derivatives may protect the liver from damage. Animal model studies indicate that these compounds can mitigate liver damage, highlighting their therapeutic potential in hepatoprotection .
  • Anticancer Potential : Some studies have indicated that thiazole-containing compounds can exhibit anticancer properties by inhibiting specific cancer cell lines .

Molecular docking studies have provided insights into how this compound interacts with various biological targets. These studies suggest significant binding interactions with enzymes or receptors, which may lead to its observed biological effects. For instance, similar compounds have demonstrated strong binding affinities towards urease .

Comparative Biological Activity

To better understand the potential of this compound, a comparison with other related compounds is useful:

Compound NameStructureBiological Activity
1-Methyl-3-(thiazol-2-yl)ureaThiazole substituted ureaAntimicrobial
5-Methyl-thiazole derivativesVarious substitutions on thiazoleAntifungal
Benzyl-thiazole derivativesBenzene ring attached to thiazoleAnticancer
This compoundPhenethyl and thiazole moietiesDiverse pharmacological effects

The structural complexity of this compound may enhance its biological activity compared to simpler thiazole or urea derivatives.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : In vitro studies have shown that certain urea derivatives exhibit significant growth inhibition against strains such as Acinetobacter baumannii, with some achieving up to 94.5% inhibition .
  • Anticancer Studies : Compounds with structural similarities were tested against various cancer cell lines (e.g., HCT116, MCF7), demonstrating varying levels of antiproliferative activity .

Properties

IUPAC Name

1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSUJNWEKWULPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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